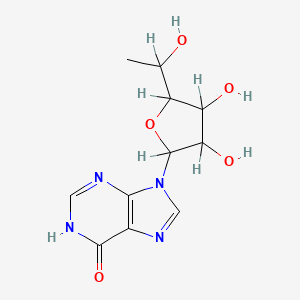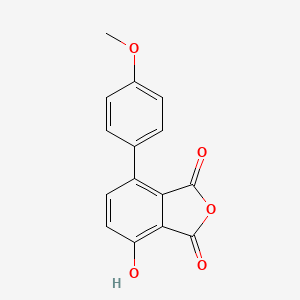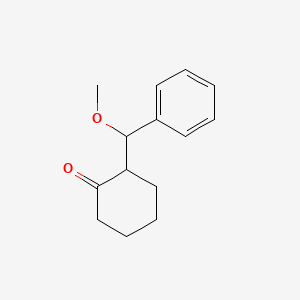
Cyclohexanone, 2-(methoxyphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(methoxyphenylmethyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a six-carbon cyclic structure with a ketone functional group and a methoxyphenylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(methoxyphenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(methoxyphenylmethyl)- may involve the catalytic hydrogenation of phenol to cyclohexanone, followed by the alkylation of cyclohexanone with methoxybenzyl chloride. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(methoxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the methoxyphenylmethyl group.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(methoxyphenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 2-(methoxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the methoxyphenylmethyl group can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Cyclohexanone, 2-(methoxyphenylmethyl)- can be compared with other similar compounds, such as:
Cyclohexanone: A simpler cyclic ketone without the methoxyphenylmethyl group.
2-Methylcyclohexanone: A methyl-substituted cyclohexanone with different reactivity and properties.
Methoxybenzyl alcohol: Contains the methoxyphenylmethyl group but lacks the cyclic ketone structure.
The uniqueness of cyclohexanone, 2-(methoxyphenylmethyl)- lies in its combination of a cyclic ketone with a methoxyphenylmethyl substituent, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
85670-57-1 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-[methoxy(phenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h2-4,7-8,12,14H,5-6,9-10H2,1H3 |
Clave InChI |
LRFLORXTZQEIMB-UHFFFAOYSA-N |
SMILES canónico |
COC(C1CCCCC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
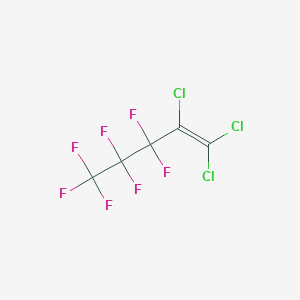
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)

![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
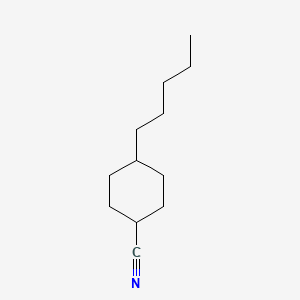
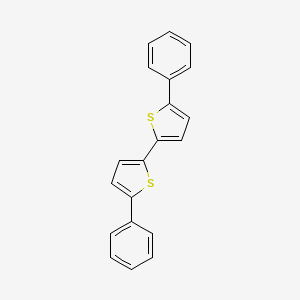
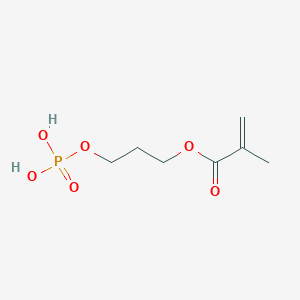
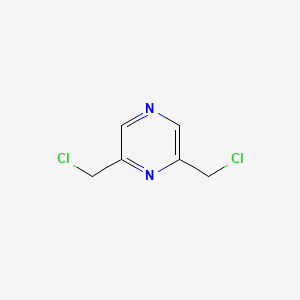
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
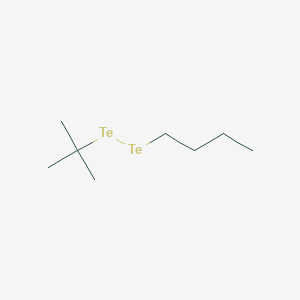
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
